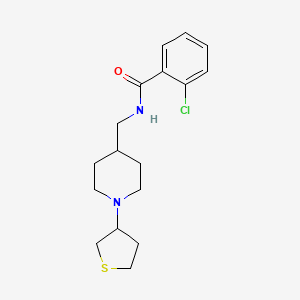
2-chloro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biotechnology. This compound is commonly referred to as TAK-659 and has been studied extensively for its role in inhibiting the activity of certain enzymes and proteins in the human body. In
Mécanisme D'action
TAK-659 works by binding to the active site of BTK and ITK, preventing them from carrying out their normal functions. BTK is a key enzyme involved in the development and activation of B cells, which play a role in the immune response. Inhibition of BTK activity can lead to a decrease in the production of antibodies and a reduction in the activation of B cells. ITK is involved in the activation of T cells, which are also important in the immune response. Inhibition of ITK activity can lead to a decrease in the production of cytokines and a reduction in the activation of T cells.
Biochemical and Physiological Effects
Studies have shown that TAK-659 can effectively inhibit the activity of BTK and ITK in vitro and in vivo. This inhibition can lead to a decrease in the production of cytokines and antibodies, as well as a reduction in the activation of B and T cells. TAK-659 has also been shown to have anti-tumor effects in animal models, suggesting its potential as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TAK-659 in lab experiments is its specificity for BTK and ITK. This allows researchers to selectively inhibit these enzymes and study their effects on the immune system and disease development. However, TAK-659 has limitations in terms of its stability and solubility, which can affect its effectiveness in experiments.
Orientations Futures
There are several potential future directions for the study of TAK-659. One area of interest is its potential as a cancer treatment, particularly for hematological malignancies such as leukemia and lymphoma. Another area of interest is its role in autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to optimize the synthesis and formulation of TAK-659 for use in clinical settings.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, including the reaction of 4-piperidinylmethanol with 2-chlorobenzoyl chloride to form 2-chloro-N-(4-piperidinylmethyl)benzamide. This intermediate is then reacted with tetrahydrothiophene-3-carboxylic acid to produce the final product, 2-chloro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide.
Applications De Recherche Scientifique
TAK-659 has been studied for its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. It has been shown to inhibit the activity of certain enzymes and proteins, such as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are involved in the development and progression of these diseases.
Propriétés
IUPAC Name |
2-chloro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2OS/c18-16-4-2-1-3-15(16)17(21)19-11-13-5-8-20(9-6-13)14-7-10-22-12-14/h1-4,13-14H,5-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTLMFGMNPWHEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

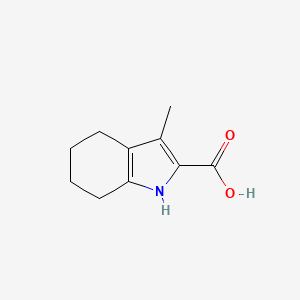
![2-(Piperidin-4-ylthio)benzo[d]thiazole hydrochloride](/img/structure/B2785871.png)

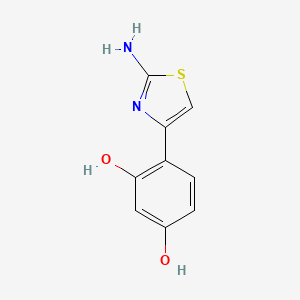
![(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane](/img/structure/B2785874.png)
![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride](/img/structure/B2785875.png)


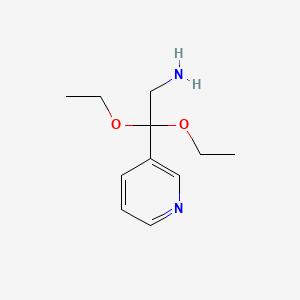
![3-amino-N-(3-chloro-4-methylphenyl)-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2785883.png)

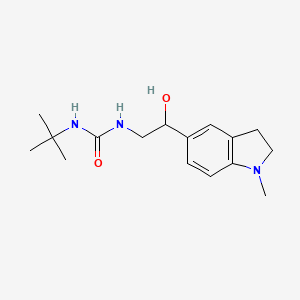
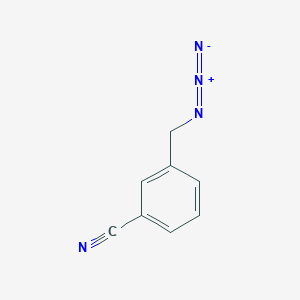
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2785888.png)